molecular formula C21H20N2O2S B034245 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin CAS No. 107743-39-5

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin

Cat. No. B034245
CAS RN: 107743-39-5
M. Wt: 364.5 g/mol
InChI Key: YALJZNKPECPZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin (DEAMC) is a fluorescent probe molecule that is widely used in scientific research. It is a coumarin derivative that has a high quantum yield and is highly sensitive to changes in its environment. DEAMC is commonly used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.

Mechanism of Action

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is a fluorescent probe molecule that works by emitting light when excited by a specific wavelength of light. It has a high quantum yield and is highly sensitive to changes in its environment. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the effects of various drugs and toxins on cells and tissues.
Biochemical and Physiological Effects:
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein kinase C (PKC) activity. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has also been shown to modulate the activity of various enzymes, including phospholipase C (PLC), phospholipase A2 (PLA2), and diacylglycerol kinase (DGK). 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to affect the structure and function of biological membranes.

Advantages and Limitations for Lab Experiments

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe molecule that can be used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has some limitations. It is not suitable for use in live-cell imaging studies due to its toxicity. It is also sensitive to changes in pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for research on 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. One area of research is the development of new fluorescent probe molecules that are less toxic and more stable than 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. Another area of research is the development of new methods for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, particularly its effects on cellular signaling pathways and membrane structure and function.

Synthesis Methods

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Suzuki coupling reaction. The most commonly used method for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then reacted with diethylamine and isothiocyanate to form 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin.

Scientific Research Applications

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is widely used in scientific research as a fluorescent probe molecule. It is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is also used to study the structural and functional properties of biological membranes. It has been used to study the effects of various drugs and toxins on cells and tissues.

properties

CAS RN

107743-39-5

Product Name

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

7-(diethylamino)-3-(4-isothiocyanatophenyl)-4-methylchromen-2-one

InChI

InChI=1S/C21H20N2O2S/c1-4-23(5-2)17-10-11-18-14(3)20(21(24)25-19(18)12-17)15-6-8-16(9-7-15)22-13-26/h6-12H,4-5H2,1-3H3

InChI Key

YALJZNKPECPZAS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C

Other CAS RN

107743-39-5

synonyms

7-DEAICP-methylcoumarin
7-diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin

Origin of Product

United States

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